molecular formula C14H14F2N2O2 B10907738 Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate

Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10907738
M. Wt: 280.27 g/mol
InChI Key: JBRGBGINWVLOSN-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with a difluoromethyl group and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and the attachment of the methylbenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • Methyl 3-(trifluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate
  • Methyl 3-(chloromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14F2N2O2

Molecular Weight

280.27 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C14H14F2N2O2/c1-9-3-5-10(6-4-9)7-18-8-11(14(19)20-2)12(17-18)13(15)16/h3-6,8,13H,7H2,1-2H3

InChI Key

JBRGBGINWVLOSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C(F)F)C(=O)OC

Origin of Product

United States

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